((N-Methylformamido)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((N-Methylformamido)methyl)phosphonic acid: is an organophosphorus compound with the molecular formula C3H8NO4P This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
From Dichlorophosphine or Dichlorophosphine Oxide: Another route includes the reaction of dichlorophosphine or dichlorophosphine oxide with appropriate reagents to form the phosphonic acid.
Direct Methods Using Phosphorous Acid: Direct methods that utilize phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond are also employed.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .
Scientific Research Applications
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology and Medicine:
Enzyme Inhibition: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Drug Development: Research is ongoing to explore its use in developing drugs for various diseases, including cancer and infectious diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways: ((N-Methylformamido)methyl)phosphonic acid exerts its effects primarily through its interaction with enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The specific molecular targets and pathways involved depend on the biological context and the specific enzyme being targeted .
Comparison with Similar Compounds
Methylphosphonic Acid: Similar in structure but lacks the N-methylformamido group.
Aminophosphonic Acids: These compounds have an amino group instead of the N-methylformamido group and are known for their biological activity.
Phosphonopeptides: These are peptides in which the phosphonic acid group replaces the carboxylic acid group, exhibiting unique physiological activities.
Uniqueness: ((N-Methylformamido)methyl)phosphonic acid is unique due to the presence of the N-methylformamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C3H8NO4P |
---|---|
Molecular Weight |
153.07 g/mol |
IUPAC Name |
[formyl(methyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H8NO4P/c1-4(2-5)3-9(6,7)8/h2H,3H2,1H3,(H2,6,7,8) |
InChI Key |
SGHMZGHUCLPDRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.